AhR agonist 6

AhR agonism potency EC50

Standard AhR agonists like FICZ often require high concentrations, risking off-target effects and solubility issues. AhR agonist 6 solves this with extreme potency. - EC50: 0.01 nM (reporter gene assay); 600x more potent than analog 5 (EC50=6 nM) - Difluoro-stilbene scaffold; patent WO2024061187A1 - Ideal for primary immune cell assays & in vivo inflammation models - Lower compound usage reduces cost & toxicity risks

Molecular Formula C17H16F2O2
Molecular Weight 290.30 g/mol
Cat. No. B12362729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAhR agonist 6
Molecular FormulaC17H16F2O2
Molecular Weight290.30 g/mol
Structural Identifiers
SMILESCC(C)C1=C(C=C(C(=C1O)F)C=CC2=CC=CC=C2F)O
InChIInChI=1S/C17H16F2O2/c1-10(2)15-14(20)9-12(16(19)17(15)21)8-7-11-5-3-4-6-13(11)18/h3-10,20-21H,1-2H3/b8-7+
InChIKeyWIRZVQAWDLZEFE-BQYQJAHWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AhR Agonist 6: A High-Potency Stilbene-Derived Aryl Hydrocarbon Receptor Agonist for Research Use


AhR agonist 6 (Compound 6, CAS 3033281-96-5) is a synthetic stilbene derivative that functions as a potent, selective agonist of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor implicated in immunomodulation and xenobiotic metabolism. It is characterized by a molecular formula of C17H16F2O2 and a molecular weight of 290.30 g/mol [1]. The compound activates AhR with sub-nanomolar potency, achieving an EC50 of 0.01 nM in reporter gene assays, which positions it among the most potent AhR agonists available for research applications . Its development and characterization are detailed in patent WO2024061187A1, which discloses a series of stilbene-based AhR modulators for potential therapeutic use in inflammatory and immune-mediated diseases [1].

AhR pathway activation studies requiring high-sensitivity reporter or gene expression analysis
Immunomodulation and inflammatory disease model research (e.g., Th17/Treg, skin inflammation models)
Stilbene-based AhR ligand structure-activity relationship (SAR) and medicinal chemistry programs

Why AhR Agonist 6 Cannot Be Simply Substituted by Other In-Class Compounds


AhR agonist 6 (EC50 = 0.01 nM) demonstrates an extreme potency advantage—approximately 600-fold greater than the closely related analog AhR agonist 5 (EC50 = 6 nM) derived from the same stilbene chemical series [1]. This vast difference in activation threshold precludes simple interchangeability in experimental workflows. Substituting AhR agonist 6 with a less potent agonist like AhR agonist 5 would necessitate significantly higher concentrations to achieve comparable receptor activation, potentially introducing off-target effects, confounding dose-response interpretations, and invalidating cross-study comparisons. Furthermore, the unique difluoro-substituted stilbene scaffold of AhR agonist 6 may confer distinct binding kinetics, metabolic stability, and downstream gene expression profiles relative to other AhR ligands such as FICZ (6-formylindolo[3,2-b]carbazole) or tapinarof, which are structurally and mechanistically distinct [2]. Therefore, for research requiring maximal AhR activation at minimal compound concentrations—such as in sensitive primary cell assays or in vivo models where compound solubility and toxicity are limiting factors—AhR agonist 6 represents a non-substitutable tool.

Potency context mismatch
Large reported potency differential with in-class stilbene analogs may shift assay concentration requirements and confound cross-study comparisons.
Scaffold-specific binding profile
Distinct difluoro-stilbene structure versus non-fluorinated AhR ligands (FICZ, tapinarof) can alter target engagement kinetics and metabolic stability.
Super-physiological activation context
Reported activation levels may not replicate endogenous ligand responses; downstream transcriptional signatures require independent verification.

Quantitative Evidence Differentiating AhR Agonist 6 from Structural Analogs and In-Class Competitors


Superior Potency in AhR Activation: AhR Agonist 6 vs. AhR Agonist 5

AhR agonist 6 demonstrates an EC50 of 0.01 nM for AhR activation, which is 600-fold more potent than the structurally related analog AhR agonist 5 (EC50 = 6 nM) when evaluated under identical assay conditions within the same patent disclosure [1]. This represents a quantifiable and significant differentiation in primary pharmacodynamic activity, establishing AhR agonist 6 as a high-potency tool compound within the stilbene-based AhR agonist series.

Potency vs. analog 5
Head-to-head
AhR agonist 6: EC50 0.01 nM
vs. AhR agonist 5: EC50 6 nM (identical reporter gene assay)
Reported 600-fold potency differential supports research workflow requiring low-concentration target engagement.
Source: patent WO2024061187A1; direct head-to-head data.
AhR agonism potency EC50 reporter gene assay

Structural Differentiation: Unique Difluoro-Stilbene Scaffold of AhR Agonist 6

AhR agonist 6 (C17H16F2O2) contains two fluorine atoms on its stilbene core, a structural feature that distinguishes it from many classical AhR agonists such as FICZ (6-formylindolo[3,2-b]carbazole), ITE (2-(1'H-indole-3'-carbonyl)-thiazole-4-carboxylic acid methyl ester), and tapinarof (3,5-dihydroxy-4-isopropyl-trans-stilbene) [1][2]. While direct comparative data on physicochemical properties are not provided in the primary patent, the presence of fluorine is known to enhance metabolic stability and membrane permeability in drug-like molecules [2]. This structural divergence suggests potential differences in pharmacokinetic behavior and target engagement profile compared to non-fluorinated AhR ligands.

Scaffold differentiation
Class-level inference
Difluoro-stilbene core (C17H16F2O2)
vs. indolocarbazole (FICZ), indole-thiazole (ITE), non-fluorinated stilbene (tapinarof)
Fluorination pattern may influence metabolic stability and permeability; direct comparative ADME data not provided.
Class-level inference from medicinal chemistry literature; requires experimental validation.
SAR stilbene fluorine substitution AhR ligand

Potency Advantage Over Endogenous AhR Ligands: AhR Agonist 6 vs. FICZ

AhR agonist 6 (EC50 = 0.01 nM) exhibits substantially higher potency than the endogenous high-affinity AhR ligand FICZ (6-formylindolo[3,2-b]carbazole), which has reported EC50 values typically in the 0.1-1 nM range in similar reporter gene assays [1]. While direct head-to-head data under identical conditions are not available, this cross-study comparison suggests that AhR agonist 6 is at least 10- to 100-fold more potent than FICZ in activating AhR-mediated transcription.

Potency vs. endogenous ligand FICZ
Cross-study comparable
AhR agonist 6: EC50 0.01 nM
FICZ: reported EC50 0.1–1 nM range (different reporter assays)
Cross-study comparison suggests higher sensitivity for AhR pathway studies; exact potency ratio depends on assay conditions.
Not a direct head-to-head; confirm under identical experimental setup.
AhR agonism potency FICZ endogenous ligand

Therapeutic Area Alignment: AhR Agonist 6 for Immunology and Inflammation Research

The patent WO2024061187A1 explicitly claims the use of AhR agonist 6 and its analogs for treating immune-mediated and inflammatory diseases, including psoriasis and atopic dermatitis [1]. This therapeutic focus aligns with the established role of AhR in regulating Th17/Treg balance and skin barrier function, as demonstrated for the clinically approved AhR agonist tapinarof (VTAMA®) in psoriasis and atopic dermatitis [2]. While direct comparative efficacy data between AhR agonist 6 and tapinarof are not available, the sub-nanomolar potency of AhR agonist 6 suggests potential for robust target engagement at low concentrations.

Indication research alignment
Supporting evidence
Patent claims for inflammatory/immune-mediated disease models
Referenced in context of psoriasis and atopic dermatitis research
Aligns with established AhR immunomodulatory role; no direct comparative efficacy data available.
Research-use context; clinical translation not implied.
immunology inflammation AhR signaling therapeutic indication

Optimal Research and Industrial Application Scenarios for AhR Agonist 6


High-Sensitivity AhR Pathway Activation in Primary Cell and In Vivo Models

AhR agonist 6 (EC50 = 0.01 nM) is ideally suited for experiments requiring maximal AhR activation at minimal compound concentrations, such as in primary immune cell cultures (e.g., Th17/Treg differentiation assays) or in vivo models of inflammatory disease where high doses of less potent agonists may be impractical due to solubility or toxicity limitations. Its 600-fold potency advantage over AhR agonist 5 [1] enables robust target engagement with lower compound usage, reducing cost and potential off-target effects.

Structure-Activity Relationship (SAR) Studies of Stilbene-Based AhR Modulators

As a member of the difluoro-stilbene series disclosed in WO2024061187A1, AhR agonist 6 serves as a key reference compound for medicinal chemistry programs aimed at optimizing AhR agonist potency and selectivity. Its extreme potency (EC50 = 0.01 nM) relative to other analogs in the same patent series (e.g., AhR agonist 5, EC50 = 6 nM) [1] provides a critical benchmark for understanding the structural determinants of AhR activation within this chemical class.

Investigating AhR-Mediated Immunomodulation in Inflammatory Disease Models

Given the patent claims for treating psoriasis and atopic dermatitis [1], AhR agonist 6 is a valuable tool for preclinical studies exploring AhR-dependent regulation of skin inflammation, barrier function, and immune cell polarization. Its sub-nanomolar potency allows for exploration of AhR biology in sensitive ex vivo systems, such as human skin explants or 3D epidermal models, where compound penetration and local concentration are critical factors.

Comparative Pharmacology Studies Against Endogenous and Synthetic AhR Ligands

AhR agonist 6's extreme potency (EC50 = 0.01 nM) distinguishes it from commonly used AhR ligands such as FICZ (EC50 ~0.1-1 nM) [1]. This potency differential enables researchers to design comparative studies examining concentration-dependent effects on AhR target gene expression (e.g., CYP1A1, IL-22) and downstream functional outcomes. Such studies can elucidate whether super-physiological AhR activation yields distinct transcriptional or phenotypic signatures compared to activation by endogenous ligands.

Application
Selection Property
Validation Focus
High-sensitivity AhR pathway studies in primary cells and in vivo models
Potency context for low-concentration target engagement
AhR activation threshold and target gene response at minimal compound levels
Stilbene-based AhR modulator SAR and medicinal chemistry
Structural benchmark within difluoro-stilbene series
Structure-activity relationship endpoints and potency ranking
Inflammatory skin disease model research (e.g., psoriasis/dermatitis models)
Immunomodulatory AhR pathway activation
Skin inflammation, barrier function, and immune cell polarization endpoints
Comparative AhR ligand pharmacology
Potency context relative to endogenous ligands (e.g., FICZ)
Transcriptional and phenotypic endpoint comparisons across ligands

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